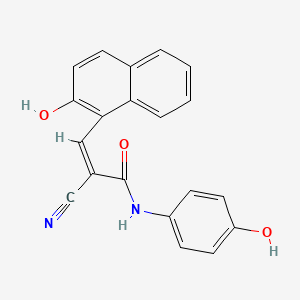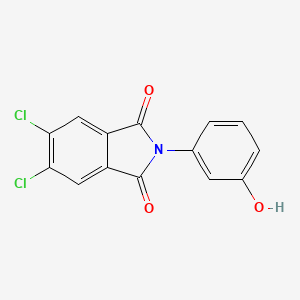![molecular formula C18H18N2O3S B5578154 (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone" involves complex chemical processes. For instance, the three-step synthesis of 3-aryl-2-sulfanylthienopyridines from corresponding aryl(halopyridinyl)methanones demonstrates the intricate steps involved, including replacement of the halo group, treatment with LDA, and dehydration with SOCl2 in the presence of pyridine to yield the desired products (Kobayashi, Suzuki, & Egara, 2013).
Molecular Structure Analysis
The molecular structure of compounds like "(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone" has been a subject of study to understand their electronic and structural characteristics. Spectroscopic methods such as X-ray diffraction (XRD) provide insights into the crystalline structure and intermolecular interactions, as seen in related compounds (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structure. For example, the presence of amino and methoxy groups can affect their electronic absorption and fluorescence properties, as well as their solubility and stability in different solvents (Al-Ansari, 2016).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are crucial for understanding the behavior of these compounds under various conditions. The detailed analysis of these properties helps in predicting their behavior in reactions and potential applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are essential for developing applications for these compounds. Studies often focus on their reactivity patterns, mechanisms of reactions, and the formation of products under different conditions.
References
- (Kobayashi, Suzuki, & Egara, 2013): Three‐Step Synthesis of 3‐Aryl‐2‐sulfanylthieno[2,3‐b]‐, ‐[2,3‐c]‐, or ‐[3,2‐c]pyridines from the Corresponding Aryl(halopyridinyl)methanones.
- (Lakshminarayana et al., 2009): Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone.
- (Al-Ansari, 2016): Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study.
科学的研究の応用
Spectroscopic Properties and Structural Analysis
The spectroscopic properties of compounds closely related to (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone have been extensively studied. These investigations have revealed insights into their electronic absorption, excitation, and fluorescence properties in various solvents. Quantum chemistry calculations, such as DFT and TD-DFT/B3lyp/6–31+G(d,p), have been utilized to interpret these experimental results, shedding light on the significant roles of intramolecular hydrogen bonding and methyl/alkyl substitution in the stabilization and electronic structures of these compounds. This knowledge is crucial for understanding their potential applications in materials science and molecular engineering (I. A. Z. Al-Ansari, 2016).
Antimicrobial and Anticancer Potential
Research into derivatives of thieno[2,3-b]pyridine compounds has demonstrated promising antimicrobial and anticancer activities. Novel pyrazole derivatives, for instance, have shown higher anticancer activity compared to reference drugs, alongside significant antimicrobial effects. Such findings underline the therapeutic potential of these compounds, suggesting their utility in developing new treatments for various diseases (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Catalytic Applications
Studies on the catalytic applications of related compounds have also been reported. For example, zinc complexes with multidentate nitrogen ligands have shown efficacy as catalysts in aldol reactions, highlighting their potential in synthetic chemistry for the creation of complex molecules with high precision. This catalytic efficiency opens new avenues for the application of these compounds in industrial processes and laboratory synthesis (T. Darbre, C. Dubs, E. Rusanov, H. Stoeckli-Evans, 2002).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thienyl-substituted pyridinium salts, closely related to the compound , have been explored. These studies have found that certain derivatives possess noncentrosymmetric structures and exhibit significant second harmonic generation (SHG) efficiency. This suggests potential applications in the development of materials for photonic and optoelectronic devices, where manipulation of light is crucial (Liang Li, Huijuan Cui, Zhou Yang, X. Tao, Xinsong Lin, N. Ye, Huai Yang, 2012).
Synthesis and Chemical Transformations
The synthetic pathways and chemical transformations of thieno[2,3-b]pyridine derivatives have been extensively investigated, revealing a wide range of potential applications. These include the development of new synthetic methods, understanding reaction mechanisms, and the creation of novel compounds with potential biological activities or material properties. The detailed study of these processes can provide valuable insights into the versatility and reactivity of such compounds, facilitating their application in various fields of chemistry and biology (M. S. E. Gaby, Adel M. Kamal El Dean, A. M. Gaber, H. A. Eyada, Ahmed S.N. Al Kamali, 2003).
特性
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-9-7-10(2)20-18-14(9)15(19)17(24-18)16(21)11-5-6-12(22-3)13(8-11)23-4/h5-8H,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAZWWPDYCPMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)


![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)